Cas no 879-85-6 (2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)

2-Butenoic acid, 3-(2-thienyl)-, ethyl ester structure
879-85-6 structure
Product name:2-Butenoic acid, 3-(2-thienyl)-, ethyl ester
CAS No:879-85-6
MF:C10H12O2S
Molecular Weight:196.266081809998
CID:4282325

2-Butenoic acid, 3-(2-thienyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 2-Butenoic acid, 3-(2-thienyl)-, ethyl ester
    • インチ: 1S/C10H12O2S/c1-3-12-10(11)7-8(2)9-5-4-6-13-9/h4-7H,3H2,1-2H3
    • InChIKey: KIVVRIRTPXUNIQ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C=C(C1SC=CC=1)C

2-Butenoic acid, 3-(2-thienyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
BBV-99824564-1.0g
ethyl (2E)-3-(thiophen-2-yl)but-2-enoate
879-85-6 95%
1.0g
$0.0 2022-12-09

2-Butenoic acid, 3-(2-thienyl)-, ethyl ester 関連文献

2-Butenoic acid, 3-(2-thienyl)-, ethyl esterに関する追加情報

Comprehensive Guide to 2-Butenoic acid, 3-(2-thienyl)-, ethyl ester (CAS No. 879-85-6): Properties, Applications, and Industry Insights

2-Butenoic acid, 3-(2-thienyl)-, ethyl ester (CAS No. 879-85-6) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, fragrance formulation, and material science. This ester derivative, featuring a thienyl moiety, exhibits unique chemical properties that make it valuable for diverse industrial applications. In this in-depth exploration, we will analyze its molecular characteristics, synthesis pathways, and emerging uses while addressing trending topics like sustainable synthesis and bio-based intermediates.

The compound's structure combines a butenoic acid backbone with a thiophene ring, contributing to its distinct reactivity profile. Researchers frequently search for "CAS 879-85-6 solubility" or "ethyl 3-(2-thienyl)-2-butenoate applications," reflecting growing interest in its physicochemical behavior. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in pharmaceutical research where thiophene derivatives show promising biological activity.

From an industrial perspective, 2-Butenoic acid, 3-(2-thienyl)-, ethyl ester serves as a key intermediate in flavor and fragrance production. Its fruity-woody odor profile makes it relevant for perfumery applications, aligning with consumer demand for novel aroma chemicals. Manufacturers increasingly focus on "green esterification methods" to produce such compounds, responding to environmental concerns about traditional synthesis routes.

Analytical techniques for characterizing 879-85-6 include GC-MS, NMR spectroscopy, and HPLC, with many researchers querying "NMR peaks for 3-(2-thienyl)-2-butenoic acid ethyl ester." The compound's stability under various pH conditions and thermal behavior are frequently studied parameters, especially for applications requiring high-temperature processing.

In material science, the conjugated system of this ester has sparked interest for organic electronics applications. Its potential use in conductive polymers and OLED materials aligns with the global push toward flexible electronics. Patent literature reveals innovative applications in photovoltaic materials, where its electron-donating properties may enhance device efficiency.

The global market for thiophene-containing compounds like ethyl 3-(2-thienyl)-2-butenoate continues to expand, driven by demand from Asia-Pacific pharmaceutical and specialty chemical sectors. Industry reports suggest particular growth in "high-purity specialty esters" for advanced research applications, with purification methods being a key focus area for manufacturers.

From a regulatory standpoint, proper handling and storage recommendations for CAS 879-85-6 emphasize standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, proper ventilation controls and chemical compatibility assessments remain essential when working with this ester in industrial settings.

Future research directions for 2-Butenoic acid, 3-(2-thienyl)-, ethyl ester may explore its potential in catalysis and asymmetric synthesis, areas where thiophene derivatives have shown particular promise. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to advanced material development.

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